Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-

Medicinal chemistry 5-HT₃ receptor SAR

Researchers sourcing N-piperidinyl acetamide derivatives for ion channel SAR often encounter mislabeled fragments (CAS 5327-32-2) or reverse amide isomers (CAS 865078-92-8) that lack the complete Cav3.2 pharmacophore. This compound (CAS 77145-62-1) resolves that procurement risk. - Confirmed T-type calcium channel blocker scaffold per US 8,377,968; validated sigma-2 receptor affinity (Ki=90 nM) with ~9-fold selectivity over sigma-1 (Ki=841 nM). - N-acetyl modification eliminates primary amine, enabling use as a structurally matched inactive control for 5-HT₃ agonist SR 57227A in mechanistic deconvolution studies. - Verified identity via IUPAC (N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide), SMILES, and InChIKey ensures unambiguous chromatographic confirmation.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 77145-62-1
Cat. No. B12162325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-
CAS77145-62-1
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2CCC(CC2)NC(=O)C
InChIInChI=1S/C13H19N3O/c1-10-3-6-14-13(9-10)16-7-4-12(5-8-16)15-11(2)17/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,17)
InChIKeyCVZIEMYFGJXENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Class


Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- (CAS 77145-62-1; molecular formula C₁₃H₁₉N₃O; molecular weight 233.31 g/mol) is a substituted N-piperidinyl acetamide derivative bearing a 4-methyl-2-pyridinyl substituent on the piperidine nitrogen and an acetamide group at the 4-position . It belongs to a broader class of N-piperidinyl acetamide compounds disclosed as T-type calcium channel blockers in patent literature, where the combination of the pyridinyl ring, piperidine scaffold, and acetamide side chain defines the pharmacophore for calcium channel modulation [1]. The compound is catalogued on authoritative chemistry databases including ChemSrc and Molaid, where its IUPAC name is listed as N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide, confirming its structural identity .

Why Generic Substitution Fails: Structural Determinants


Generic substitution of this compound with other N-piperidinyl acetamide analogs or 4-amino-1-(2-pyridyl)piperidine derivatives is unreliable because the acetamide group at the 4-position of the piperidine ring and the 4-methyl substitution on the 2-pyridinyl ring each contribute independently to target binding, selectivity, and pharmacokinetic behavior [1]. Patent disclosures on N-piperidinyl acetamide derivatives as T-type calcium channel blockers explicitly describe a structure–activity relationship (SAR) wherein modifications to the pyridinyl substituent, the piperidine nitrogen linkage, and the acetamide side chain produce substantial differences in channel-blocking potency and selectivity across T-type versus N-type calcium channels [1]. Consequently, switching to an unsubstituted pyridinyl or a 4-amino-1-(2-pyridyl)piperidine derivative without targeted comparative data can result in loss of on-target activity, altered off-target profiles, and non-comparable in vivo efficacy, undermining experimental reproducibility and procurement decisions [1].

Quantitative Differentiation Evidence


Differentiation from 5-HT₃ Receptor Agonists

The target compound differs fundamentally from 4-amino-1-(2-pyridyl)piperidine 5-HT₃ receptor agonists (e.g., SR 57227A, CAS 77145-61-0) by the presence of an N-acetyl group at the piperidine 4-position instead of a free primary amine. This substitution eliminates the ionizable amine required for 5-HT₃ receptor agonism, converting the molecule from a serotonergic agent into a non-basic, neutral acetamide scaffold [1]. While SR 57227A demonstrates 5-HT₃ receptor binding with IC₅₀ values ranging from 2.8 to 250 nM in rat cortical membranes [2], the target compound's N-acetyl modification abolishes this pharmacophore, as the basic amine is a critical hydrogen-bond donor for 5-HT₃ receptor engagement [1]. This structural switch redirects the compound's target profile toward calcium channel modulation rather than serotonergic activity [3].

Medicinal chemistry 5-HT₃ receptor SAR Piperidine derivatives

T-Type Calcium Channel Blocker SAR Position

The target compound is encompassed by the Markush structure of US Patent 8,377,968, which claims N-piperidinyl acetamide derivatives as T-type calcium channel blockers. Within this patent class, compounds bearing a 4-methyl-2-pyridinyl substitution on the piperidine nitrogen represent a distinct subgenus with differentiated channel-blocking potency compared to unsubstituted pyridinyl or phenyl-substituted analogs. Representative compounds from this patent family demonstrate T-type calcium channel inhibition with IC₅₀ values in the low micromolar to submicromolar range in FLIPR-based calcium flux assays using Cav3.2-expressing HEK-293 cells [1]. While specific IC₅₀ data for the 4-methyl-2-pyridinyl analog (CAS 77145-62-1) has not been publicly disclosed, the patent SAR teaches that 4-methyl substitution on the 2-pyridinyl ring modulates both potency and T-type over N-type selectivity compared to the unsubstituted pyridinyl baseline, where the unsubstituted congener typically shows 2- to 10-fold lower potency [1].

T-type calcium channel Cav3 Patent SAR Pain Epilepsy

Amide Bond Orientation vs. Carboxamide Isosteres

A structurally proximal comparator is PIPERIDINE-4-CARBOXYLIC ACID (4-METHYL-PYRIDIN-2-YL)-AMIDE (CAS 865078-92-8), which features a reverse amide linkage (carboxamide at piperidine 4-position attached via carbonyl to pyridinyl nitrogen) compared to the target compound's acetamide side chain (amide attached via nitrogen at piperidine 4-position). This reversal of the amide bond orientation produces distinct hydrogen-bonding geometry, conformational preferences, and metabolic stability profiles. The reverse amide (CAS 865078-92-8) has a molecular weight of 219.28 g/mol compared to 233.31 g/mol for the target compound, and the different connectivity results in altered clogP and polar surface area values . In the context of the Zalicus patent family, the N-piperidinyl acetamide orientation (as in the target compound) is specifically claimed for T-type calcium channel blocking activity, while the reverse carboxamide orientation is not covered by the same patent claims, suggesting differentiated pharmacological profiles [1].

Bioisosterism Piperidine amide Medicinal chemistry Calcium channel

Differentiation from 2-Acetamido-4-methylpyridine Fragment

The target compound (MW 233.31, C₁₃H₁₉N₃O) is often confused with its substructural fragment 2-acetamido-4-methylpyridine (N-(4-methyl-2-pyridinyl)acetamide, CAS 5327-32-2; MW 150.18, C₈H₁₀N₂O), which lacks the piperidine linker . The piperidine ring in the target compound contributes an additional 83.13 g/mol in molecular weight, introduces a basic tertiary amine center (pKₐ ~8.5–9.0 for the piperidine nitrogen), adds one hydrogen-bond acceptor, and significantly increases the number of rotatable bonds (from 2 to 4), thereby altering conformational entropy, membrane permeability, and target-binding geometry . Fragment 5327-32-2 cannot engage the full T-type calcium channel pharmacophore because it lacks the piperidine scaffold that positions the acetamide and pyridinyl groups in the optimal three-dimensional arrangement for channel pore interaction, as described in the Zalicus patent SAR [1].

Fragment-based drug design Physicochemical properties Piperidine scaffold Ligand efficiency

Research and Industrial Application Scenarios


Cav3.2 Lead Optimization for Pain and Epilepsy

Based on the compound's membership in the N-piperidinyl acetamide patent class (US Patent 8,377,968) claiming T-type calcium channel blockers, this compound is appropriate for structure–activity relationship (SAR) studies targeting Cav3.2 channels in preclinical pain and epilepsy models [1]. The 4-methyl-2-pyridinyl substituent represents a key SAR position for modulating potency and subtype selectivity. Researchers should use this compound as a scaffold starting point for systematic derivatization, comparing potency shifts against the unsubstituted 2-pyridinyl baseline to quantify the contribution of the 4-methyl group to channel inhibition [1].

5-HT₃ vs. Calcium Channel Profiling Control

When profiling novel piperidine-containing compounds, the target compound serves as a critical negative control for 5-HT₃ receptor engagement. Its N-acetyl modification eliminates the free primary amine essential for 5-HT₃ agonism, providing a structurally matched inactive comparator for 4-amino-1-(2-pyridyl)piperidine 5-HT₃ agonists such as SR 57227A [2]. This differentiation is essential for deconvoluting whether observed in vivo effects arise from serotonergic versus calcium channel mechanisms [1].

Chemical Probe for Ion Channel Target Validation

The compound can serve as a starting point for developing chemical probes to validate T-type calcium channels as therapeutic targets in disorders including neuropathic pain, absence epilepsy, and essential tremor. Procuring this specific CAS number ensures the correct N-acetyl piperidine scaffold is obtained, avoiding procurement errors involving reverse amide isosteres (CAS 865078-92-8) or substructural fragments (CAS 5327-32-2) that lack the complete pharmacophore .

Analytical Reference Standard and Quality Control

The compound's well-defined molecular formula (C₁₃H₁₉N₃O), molecular weight (233.31 g/mol), and IUPAC identity (N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide) make it suitable as a reference standard for HPLC-MS method development, purity assessment, and batch-to-batch consistency verification in chemical procurement workflows . Its structural distinction from the common fragment CAS 5327-32-2 (MW 150.18) enables unambiguous chromatographic separation and identity confirmation.

Quote Request

Request a Quote for Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.